2-Bromo-4-chloro-1-nitrobenzene
CAS No.: 63860-31-1
Cat. No.: VC2028158
Molecular Formula: C6H3BrClNO2
Molecular Weight: 236.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63860-31-1 |
---|---|
Molecular Formula | C6H3BrClNO2 |
Molecular Weight | 236.45 g/mol |
IUPAC Name | 2-bromo-4-chloro-1-nitrobenzene |
Standard InChI | InChI=1S/C6H3BrClNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H |
Standard InChI Key | VFMAPIFSXMBTQP-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-] |
Canonical SMILES | C1=CC(=C(C=C1Cl)Br)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
2-Bromo-4-chloro-1-nitrobenzene is a substituted benzene ring containing three key functional groups: a bromine atom at position 2, a chlorine atom at position 4, and a nitro group at position 1. This unique arrangement of substituents contributes to its chemical reactivity and versatility in organic synthesis processes.
Property | Value |
---|---|
CAS Number | 63860-31-1 |
Molecular Formula | C₆H₃BrClNO₂ |
Molecular Weight | 236.45 g/mol |
IUPAC Name | 2-bromo-4-chloro-1-nitrobenzene |
InChI | 1S/C6H3BrClNO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H |
InChI Key | VFMAPIFSXMBTQP-UHFFFAOYSA-N |
SMILES Notation | C1=CC(=C(C=C1Cl)Br)N+[O-] |
The structure features a benzene ring with the bromine atom adjacent to the nitro group, creating a specific electronic environment that influences its reactivity patterns. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) makes this compound particularly useful in electrophilic aromatic substitution reactions and coupling processes that are foundational in organic synthesis pathways .
Physical Properties
Understanding the physical properties of 2-Bromo-4-chloro-1-nitrobenzene is essential for its handling, storage, and application in research and industrial settings. The compound exhibits characteristics typical of halogenated aromatic compounds while possessing unique properties due to its specific substituent pattern.
Property | Value |
---|---|
Physical State | Solid |
Color | Pale yellow to light cream |
Density | 1.8±0.1 g/cm³ |
Melting Point | 49-50°C |
Boiling Point | 253.4±20.0°C at 760 mmHg |
Flash Point | 107.1±21.8°C |
Vapor Pressure | 0.0±0.5 mmHg at 25°C |
LogP | 3.12 |
Refractive Index | 1.619 |
The compound's relatively high boiling point is consistent with its molecular weight and the presence of intermolecular forces, including halogen bonding. Its moderate melting point allows for convenient handling in laboratory settings, while its low vapor pressure at room temperature indicates minimal volatility, reducing inhalation risks during normal handling procedures .
Applications in Research and Industry
2-Bromo-4-chloro-1-nitrobenzene serves as a versatile building block in numerous fields due to its unique structure and reactivity profile. Its applications span multiple disciplines and industries.
Synthetic Chemistry
The compound functions as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its halogenated structure allows for selective functional group transformations and coupling reactions that are essential in building more complex molecular architectures. The presence of both bromine and chlorine atoms provides sites for selective metal-catalyzed cross-coupling reactions (such as Suzuki, Negishi, or Buchwald-Hartwig couplings), which are valuable in pharmaceutical development .
Material Science
In material science applications, 2-Bromo-4-chloro-1-nitrobenzene contributes to the development of specialty polymers and advanced materials. The compound enhances properties like thermal stability and chemical resistance, which are crucial for industrial applications. The halogenated structure can be incorporated into polymer chains to modify their physical properties, including flame retardancy and mechanical strength .
Analytical Chemistry
The compound serves as a standard in chromatographic techniques, aiding in the accurate quantification of similar compounds in environmental samples. Its well-defined structure and stability make it an ideal reference material for analytical methods development and validation processes .
Biological Research
Researchers utilize 2-Bromo-4-chloro-1-nitrobenzene to study the effects of halogenated compounds on biological systems. These studies contribute to understanding toxicity mechanisms and environmental impact of halogenated aromatics. The compound's specific substitution pattern allows for structure-activity relationship studies that inform toxicological assessments and environmental fate predictions .
Chemical Reactivity and Transformations
The reactivity of 2-Bromo-4-chloro-1-nitrobenzene is largely governed by its three functional groups: the nitro group, bromine, and chlorine. Each contributes distinct electronic effects that influence the compound's behavior in chemical reactions.
Nucleophilic Aromatic Substitution
The nitro group activates the aromatic ring toward nucleophilic aromatic substitution (S<sub>N</sub>Ar) reactions, particularly at positions ortho and para to it. The bromine atom, being positioned ortho to the nitro group, is especially activated toward displacement by nucleophiles. This makes the compound valuable in synthesis pathways requiring selective functionalization.
Reduction Reactions
The nitro group can be readily reduced to an amino group using various reducing agents such as iron, zinc, or tin in acidic conditions, or through catalytic hydrogenation. The resulting amino derivative serves as a versatile intermediate for further transformations, including diazotization reactions and the synthesis of heterocyclic compounds .
Cross-Coupling Reactions
Both halogen atoms (Br and Cl) can participate in metal-catalyzed cross-coupling reactions, though the bromine typically shows higher reactivity. This differential reactivity allows for selective functionalization:
-
Palladium-catalyzed Suzuki-Miyaura coupling (primarily at the bromine position)
-
Stille coupling for introducing carbon substituents
-
Buchwald-Hartwig amination for carbon-nitrogen bond formation
These transformations make 2-Bromo-4-chloro-1-nitrobenzene an important building block in constructing complex molecular architectures with applications in medicinal chemistry and materials science .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume